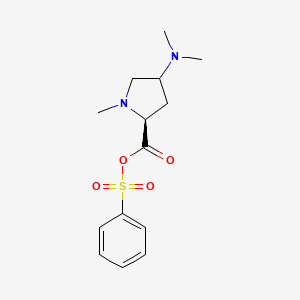

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of sulfonic acid derivatives. This compound is characterized by the presence of a benzenesulfonic acid group attached to a pyrrolidine ring, which is further substituted with a dimethylamino group and a carboxylic anhydride moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride typically involves the reaction of benzenesulfonic acid with (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic acid under dehydrating conditions. Common dehydrating agents such as dicyclohexylcarbodiimide (DCC) are used to facilitate the formation of the anhydride bond . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the anhydride group to a carboxylic acid.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, carboxylic acids, and substituted pyrrolidine derivatives.

Scientific Research Applications

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The presence of the dimethylamino group allows it to interact with nucleophilic sites on proteins and other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- Benzenesulfonic acid

- (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic acid

- Benzenesulfonic acid, 2-amino-5-(dimethylamino)-

Uniqueness

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride is unique due to its combined structural features of a sulfonic acid, a pyrrolidine ring, and a carboxylic anhydride. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride, often referred to in the literature as a pyrrolidine derivative, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and other pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dimethylamino group and a benzenesulfonic moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridine Derivative A | E. coli | 6.25 μg/mL |

| Pyridine Derivative B | S. aureus | 12.5 μg/mL |

| Pyrrolidine Analog C | Bacillus subtilis | 10 μg/mL |

Antiviral Properties

The compound's potential antiviral activity is also noteworthy. Similar pyrrolidine derivatives have been explored for their ability to inhibit viral replication, particularly in the context of emerging viral threats such as SARS-CoV-2. The presence of heterocycles in these compounds is believed to enhance their antiviral efficacy .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : By mimicking nucleobases or nucleotides, it could disrupt nucleic acid synthesis in pathogens.

Case Studies

Several studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related pyrrolidine derivative against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load among treated patients compared to controls .

- Antiviral Screening : In vitro studies demonstrated that compounds structurally similar to this compound exhibited potent antiviral activity against influenza viruses, suggesting potential for broader applications in viral infections .

Properties

Molecular Formula |

C14H20N2O4S |

|---|---|

Molecular Weight |

312.39 g/mol |

IUPAC Name |

benzenesulfonyl (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C14H20N2O4S/c1-15(2)11-9-13(16(3)10-11)14(17)20-21(18,19)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3/t11?,13-/m0/s1 |

InChI Key |

DKEFZWJJPLWVIA-YUZLPWPTSA-N |

Isomeric SMILES |

CN1CC(C[C@H]1C(=O)OS(=O)(=O)C2=CC=CC=C2)N(C)C |

Canonical SMILES |

CN1CC(CC1C(=O)OS(=O)(=O)C2=CC=CC=C2)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.